
Cobalticinium hexafluorophosphate
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Overview
Description
Cobalticinium hexafluorophosphate, also known as bis(cyclopentadienyl)cobalt(III) hexafluorophosphate, is an organometallic compound with the formula [Co(C5H5)2]PF6. It is a cationic complex where cobalt is sandwiched between two cyclopentadienyl rings, and the hexafluorophosphate anion balances the charge. This compound is known for its stability, reversible redox chemistry, and high polarity, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalticinium hexafluorophosphate can be synthesized through several methods. One common approach involves the reaction of cobaltocene with an oxidizing agent such as ferric chloride (FeCl3) in the presence of hexafluorophosphoric acid (HPF6). The reaction proceeds as follows:
Co(C5H5)2+FeCl3+HPF6→[Co(C5H5)2]PF6+FeCl2+HCl
This method yields this compound as a crystalline solid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation of cobaltocene using similar oxidizing agents and conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Cobalticinium hexafluorophosphate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to its reversible redox chemistry.
Nucleophilic Substitution Reactions: It can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the cyclopentadienyl rings.
Common Reagents and Conditions
Oxidation-Reduction: Common oxidizing agents include ferric chloride and other metal halides. Reducing agents such as sodium borohydride can also be used.
Nucleophilic Substitution: Reagents like trimethylhydrazinium iodide and potassium tert-butoxide are used under reflux conditions in dry tetrahydrofuran.
Major Products Formed
Oxidation-Reduction: The major products include reduced or oxidized forms of this compound.
Nucleophilic Substitution: Products include aminocobaltocenium hexafluorophosphate and other functionalized derivatives.
Scientific Research Applications
Bioanalysis and Biolabeling
Cobalticinium hexafluorophosphate is utilized as a labeling agent for amino and thiol functionalities in peptides and proteins. The activated cobaltocinium hexafluorophosphate succinimide ester (CoS) demonstrates remarkable selectivity towards amines while also modifying cysteine residues under similar conditions. This dual functionality enhances its utility in biolabeling applications where precise targeting of biomolecules is essential. The derivatized biomolecules can be analyzed using liquid chromatography coupled with electrospray-mass spectrometry (LC/ESI-MS), showcasing the compound's stability under physiological conditions and its favorable spectroscopic properties compared to traditional ferrocene reagents .
Polymer Chemistry
This compound plays a significant role in the synthesis of block copolymers through anionic polymerization. The incorporation of cobaltocenium functionality into polymers not only enhances their optical properties but also enables self-assembly in solution. Studies have shown that these cobaltocenium-containing polymers exhibit strong light absorption characteristics, which can be quantitatively measured to determine the degree of functionalization . The ability to create well-defined block copolymers opens avenues for advanced materials with tailored properties for applications in electronics and photonics.
Electrochemistry and Electrode Modification
One of the primary applications of this compound is its use as a reactant for modifying organometallic electrode surfaces via cathodic reduction. This modification enhances the electrochemical performance of electrodes, making them suitable for various applications such as sensors and batteries. The compound's ability to undergo reversible redox reactions is critical for improving the efficiency of electrochemical devices .
Catalysis
This compound is also employed as a cocatalyst in various chemical reactions, particularly in the Heck reaction involving aryl iodides and alkenes when used alongside palladium catalysts. This application highlights its potential in organic synthesis, where it facilitates the formation of carbon-carbon bonds under mild conditions .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Biolabeling Applications : Research conducted by Müller-Bomke et al. demonstrated the effectiveness of CoS in labeling peptides, which was validated through LC/ESI-MS analysis, revealing its potential in proteomics .
- Polymer Functionalization : A study on side-chain cobaltocenium-containing block copolymers showed successful synthesis and characterization, emphasizing their application in developing advanced materials with specific optical properties .
- Electrode Modification : Investigations into the modification of electrode surfaces using cobalticinium salts have highlighted improvements in electrochemical activity, paving the way for enhanced sensor technologies .
Summary Table of Applications
Mechanism of Action
The mechanism by which cobalticinium hexafluorophosphate exerts its effects involves its reversible redox chemistry. The compound can undergo oxidation and reduction, allowing it to participate in electron transfer processes. Its high polarity and cationic nature enable it to interact with various molecular targets, facilitating reactions such as nucleophilic substitution and oxidative addition .
Comparison with Similar Compounds
Similar Compounds
Ferrocenium Hexafluorophosphate: Similar to cobalticinium hexafluorophosphate but contains iron instead of cobalt.
Bis(pentamethylcyclopentadienyl)this compound: A derivative with pentamethylcyclopentadienyl rings instead of cyclopentadienyl rings.
Uniqueness
This compound is unique due to its high stability, reversible redox chemistry, and high polarity. These properties make it more versatile in various chemical reactions compared to its ferrocene counterparts .
Biological Activity
Cobalticinium hexafluorophosphate, also known as bis(cyclopentadienyl)cobalt(III) hexafluorophosphate, is a transition metal compound with notable applications in various fields, including medicinal chemistry, materials science, and catalysis. Its biological activity is of particular interest due to its potential applications in bioorganometallic chemistry and polymer science.
- Molecular Formula : C₁₀H₁₀CoF₆P
- Molecular Weight : 334.09 g/mol
- CAS Number : 12427-42-8
This compound is characterized by its stable cationic structure, which contributes to its unique biological properties. The compound is soluble in organic solvents such as acetone and hot ethanol but shows limited solubility in water .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Redox Activity : The cobaltocenium moiety can undergo reversible redox reactions, which are crucial for its application in catalysis and potential therapeutic uses. This redox behavior allows it to participate in electron transfer processes that can influence biological systems .
- Polymerization Reactions : Recent studies have demonstrated the use of cobaltocenium-containing polymers in biological applications. These polymers exhibit unique properties such as enhanced electrical conductivity and biocompatibility, making them suitable for drug delivery systems and biosensors .
- Catalytic Properties : this compound has been utilized as a cocatalyst in various organic transformations, including the Heck reaction. Its ability to facilitate reactions under mild conditions enhances its utility in synthetic biology and medicinal chemistry .
Case Study 1: Polymer Chemistry Applications
A recent study explored the synthesis of block copolymers incorporating cobaltocenium units via anionic polymerization. The resulting materials exhibited significant improvements in mechanical properties and thermal stability compared to traditional polymers. The research highlighted the potential for these materials in biomedical applications such as tissue engineering and drug delivery systems .
Case Study 2: Redox Catalysis
In another investigation, researchers focused on the redox properties of cobaltocenium derivatives, demonstrating their effectiveness as catalysts for various organic reactions. The study found that these compounds could facilitate the conversion of alcohols to carbonyl compounds with high efficiency, showcasing their potential for use in synthetic organic chemistry .
Research Findings
The following table summarizes key findings from recent research on this compound:
Study | Focus Area | Key Findings |
---|---|---|
Rittner et al. (2024) | Polymer Chemistry | Developed efficient methods for synthesizing cobaltocenium-containing block copolymers; demonstrated improved mechanical properties. |
Organometallics (2022) | Redox Catalysis | Showed that cobaltocenium derivatives can effectively catalyze alcohol oxidation reactions; highlighted unique redox behavior. |
ACS Publications (2023) | Bioorganometallic Chemistry | Investigated the biological interactions of cobaltocenium compounds; suggested potential applications in drug design and delivery systems. |
Properties
Molecular Formula |
C10H10CoF6P- |
---|---|
Molecular Weight |
334.08 g/mol |
InChI |
InChI=1S/2C5H5.Co.F6P/c2*1-2-4-5-3-1;;1-7(2,3,4,5)6/h2*1-5H;;/q;;;-1 |
InChI Key |
DCJIQDWIPYSICP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[CH]C=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Co] |
Origin of Product |
United States |
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